molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No. B1349491
CAS RN: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylbenzoate, also known as ethyl 4-hydroxybenzylhydrazine, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of approximately 111°C and a boiling point of approximately 230°C. Ethyl 4-hydrazinylbenzoate is an important reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Ethyl 4-hydrazinylbenzoate: A Comprehensive Analysis of Scientific Research Applications: Ethyl 4-hydrazinylbenzoate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:

Analytical Method Development

This compound can be used in analytical method development, particularly in the validation of methods for quality control applications. It is relevant in the pharmaceutical industry for Abbreviated New Drug Applications (ANDA) or during commercial production .

Synthesis of Derivatives

Ethyl 4-hydrazinylbenzoate serves as a precursor in the synthesis of various derivatives. For example, it can be used to synthesize (E)-Ethyl-4-(2-(thiophen-2-ylmethylene)hydrazinyl)benzoate, which may have further applications in medicinal chemistry .

Molecular Simulation Visualizations

In computational chemistry, this compound’s data can be utilized in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations that are crucial for understanding molecular interactions and dynamics .

properties

IUPAC Name

ethyl 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355170
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydrazinylbenzoate

CAS RN

14685-90-6
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14685-90-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 4-hydrazinobenzoic acid are dissolved in 70 ml of ethanol and 3 ml of concentrated H2SO4. The mixture is heated at reflux for five hours, the ethanol is evaporated, the residue is then taken up in a saturated K2CO3 solution and then extraction is carried out with AcOEt. 5.9 g of the expected compound are obtained in the form of a powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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